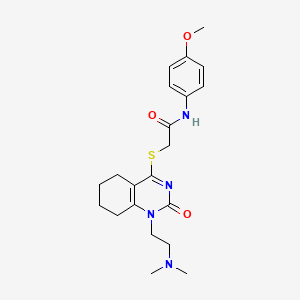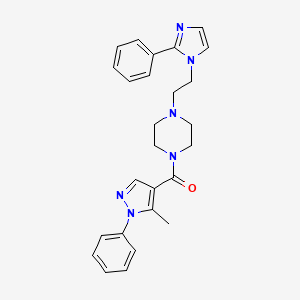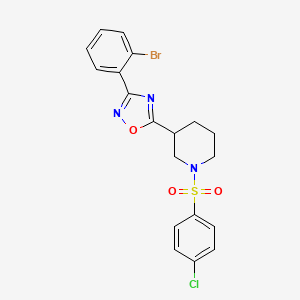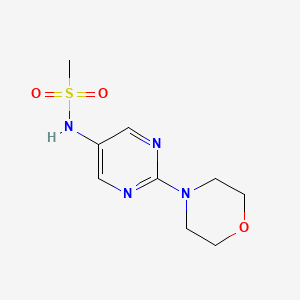
Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is related to a class of chemicals that often possess significant biological activity and are of interest in the development of new pharmaceuticals. Research into similar compounds has explored their synthesis, structural characterization, and potential applications.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including the formation of quinoline derivatives and subsequent modifications. For example, the synthesis of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with p-toluene-sulfonylhydrazide at room temperature demonstrates the complexity of synthesizing quinoline derivatives (Ukrainets et al., 2009).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, provides detailed insights into the compound's geometry. For instance, studies on related compounds have revealed chair conformations of the piperidine ring and tetrahedral geometries around sulfur atoms, as seen in the synthesis and structural analysis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol (Girish et al., 2008).
Chemical Reactions and Properties
The chemical behavior of such compounds involves reactions with various reagents, leading to a range of derivatives with potential biological activities. This is exemplified by the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, showcasing the versatility and reactivity of the quinoline and piperidine structures (Khalid et al., 2014).
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has demonstrated the potential of ethyl piperidin-4-carboxylate derivatives in the synthesis of compounds with significant antibacterial activity. For instance, the synthesis and evaluation of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores revealed moderate inhibitors, particularly against Gram-negative bacterial strains. One compound, bearing a 2-methylphenyl group, showed notable growth inhibition against a range of bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 10.31 to 11.77 µM, indicating its potential as an antibacterial agent (Iqbal et al., 2017).
Anticancer Activity
A study on the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated their efficacy as anticancer agents. Some of these synthesized compounds displayed significant cytotoxic activities against cancer cells, with IC50 values indicating strong anticancer potentials relative to the reference drug doxorubicin. This research suggests the utility of these derivatives in anticancer drug development, although further in vivo studies are required to ascertain their therapeutic usefulness (Rehman et al., 2018).
Alzheimer’s Disease Treatment
Another study focused on the synthesis of N-substituted derivatives to evaluate new drug candidates for Alzheimer’s disease. The research involved synthesizing a series of compounds and evaluating them for enzyme inhibition activity against the acetylcholinesterase (AChE) enzyme, a target for Alzheimer’s disease treatment. This study found that synthesized compounds showed promise as potential drug candidates for Alzheimer’s, emphasizing the need for further investigation to determine their therapeutic efficacy (Rehman et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-[3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5S/c1-3-32-24(28)16-10-12-27(13-11-16)23-20-14-18(31-2)6-9-21(20)26-15-22(23)33(29,30)19-7-4-17(25)5-8-19/h4-9,14-16H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXSWDHTUOCJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2498362.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2498364.png)

![1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B2498368.png)


![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)
![2-Chloro-1-[1-(2,2,2-trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]propan-1-one](/img/structure/B2498374.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)
![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)
